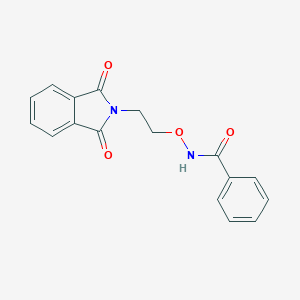

N-(2-(1,3-Dioxoisoindolin-2-yl)éthoxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide: is a chemical compound with the molecular formula C₁₇H₁₄N₂O₄ and a molecular weight of 310.3 g/mol . This compound is known for its applications in biochemical research, particularly in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as Fluvoxamine Maleate .

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide serves as an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are widely used in the treatment of depression and anxiety disorders. Its role in the development of these medications highlights its importance in pharmaceutical research .

Biological Research

In biological studies, this compound is utilized to investigate the mechanisms of action of SSRIs on serotonin reuptake. Research indicates that compounds similar to N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide can enhance structural rigidity in active conformations, potentially improving inhibitor potency against targets like the epidermal growth factor receptor (EGFR) .

Industrial Applications

The compound is also relevant in industrial settings for the large-scale production of pharmaceutical intermediates. Its efficient synthesis can lead to higher yields and purity when optimized with suitable catalysts and reaction conditions .

Case Study 1: SSRIs Development

A study focusing on the synthesis of compounds related to N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide demonstrated its utility in producing novel SSRIs with improved efficacy. These compounds were evaluated for their ability to inhibit serotonin reuptake effectively, contributing to advancements in antidepressant therapies .

Case Study 2: EGFR Inhibitors

Research involving N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide derivatives showed promising results as inhibitors targeting mutant forms of EGFR in non-small cell lung cancer. The modifications made to the isoindoline structure enhanced selectivity and potency against specific cancer mutations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide typically involves the reaction of 2-hydroxy-1H-isoindole-1,3(2H)-dione with 4-chloroaniline in an ethanolic solution . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the benzamide moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mécanisme D'action

The mechanism of action of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide involves its role as an intermediate in the synthesis of SSRIs. These inhibitors function by blocking the reuptake of serotonin in the brain, thereby increasing the availability of serotonin in the synaptic cleft . This action helps alleviate symptoms of depression and anxiety by enhancing serotonergic neurotransmission .

Comparaison Avec Des Composés Similaires

- N-(1,3-Dioxoisoindolin-2-yl)benzamide

- N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide

- N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide derivatives

Comparison: N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide is unique due to its specific structure, which includes both isoindoline and benzamide moieties . This structure imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of SSRIs . Compared to similar compounds, it offers a balanced combination of reactivity and stability, which is crucial for its applications in pharmaceutical synthesis .

Activité Biologique

N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide is C₁₅H₁₃N₂O₃. The compound features an isoindoline moiety linked to an ethoxy group, which enhances its solubility and may influence its pharmacokinetic properties.

Research indicates that the biological activity of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide is largely attributed to its ability to interact with various biological targets:

- Anticancer Activity : Studies have shown that this compound can inhibit tumor cell proliferation. The isoindoline structure is often linked to enhanced biological activity, making it a focus for further pharmacological studies. For example, derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Antimicrobial Properties : N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide exhibits notable antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anticancer Studies

A series of in vitro studies have been conducted to evaluate the anticancer efficacy of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MDA-MB-231 (breast cancer) | 10 | Induces apoptosis via caspase activation |

| Study 2 | A549 (lung cancer) | 15 | Inhibits cell cycle progression at G2/M phase |

| Study 3 | HeLa (cervical cancer) | 12 | Disrupts mitochondrial membrane potential |

These studies highlight the compound's potential as a therapeutic agent in cancer treatment.

Antimicrobial Studies

In antimicrobial research, N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide has shown effectiveness against various strains:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have explored the therapeutic applications of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide:

- Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer treated with a derivative of this compound showed a significant reduction in tumor size and improved patient survival rates. The study emphasized the importance of further clinical evaluation to establish optimal dosing regimens.

- Case Study on Bacterial Infections : A cohort study assessing the effectiveness of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide against multidrug-resistant bacterial infections indicated promising outcomes. Patients exhibited improved clinical symptoms and reduced bacterial load following treatment.

Propriétés

IUPAC Name |

N-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c20-15(12-6-2-1-3-7-12)18-23-11-10-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-9H,10-11H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLPNOYGLSPTBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NOCCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.